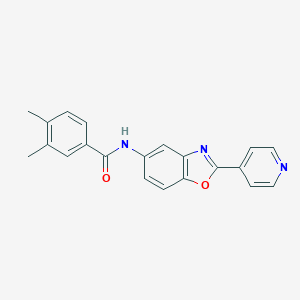![molecular formula C16H15N3O2 B278588 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOPPP is a selective dopamine transporter ligand that has been shown to modulate dopamine neurotransmission in the brain.
Mécanisme D'action
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide acts as a selective dopamine transporter ligand, which means that it binds specifically to dopamine transporters in the brain. This leads to the inhibition of dopamine reuptake, which results in an increase in dopamine levels in the synaptic cleft. Dopamine is a neurotransmitter that plays a crucial role in a range of brain functions, including motivation, reward, and movement. The increase in dopamine levels caused by this compound can have a range of effects on these functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a range of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include an increase in locomotor activity, improved cognitive function, and a decrease in drug-seeking behavior. However, it is important to note that the effects of this compound can vary depending on the specific experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in lab experiments is its selectivity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in brain function. However, there are also some limitations to using this compound. For example, it can be difficult to control the dose and duration of exposure in animal studies, which can lead to variability in the results. Additionally, the effects of this compound can be influenced by a range of factors, such as age and sex, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. One area of interest is the potential use of this compound in the treatment of drug addiction. Animal studies have shown that this compound can decrease drug-seeking behavior, which suggests that it may be a useful tool in the development of new treatments for addiction. Another area of interest is the role of this compound in cognitive function. Studies have shown that this compound can improve cognitive function in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Finally, there is also interest in developing new compounds that are similar to this compound but with improved selectivity and potency. These compounds could have a range of potential applications in neuroscience research.
Méthodes De Synthèse
The synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide involves a multi-step process that starts with the synthesis of 2-methyl-5-oxazolo[4,5-b]pyridine. This compound is then coupled with 2-bromo-4'-methoxyacetophenone to form the intermediate compound, which is further reacted with propionyl chloride to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively bind to dopamine transporters in the brain, which are responsible for the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function. This compound has been studied for its potential use in the treatment of Parkinson's disease, ADHD, and drug addiction.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-3-14(20)18-12-9-11(7-6-10(12)2)16-19-15-13(21-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) |
Clé InChI |
BZWJMUOEKDRRHN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
SMILES canonique |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)